2-Chloro-3-(dichloromethyl)pyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in chemical research, particularly in medicinal chemistry. researchgate.net This structural motif is found in a variety of natural products and has been incorporated into numerous synthetic compounds with a wide spectrum of biological activities. sigmaaldrich.comnih.gov The presence of the pyrazine core in several clinically approved drugs underscores its importance in drug design. mdpi.com Pyrazine derivatives have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents, among other therapeutic applications. nih.gov The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can be crucial for molecular recognition and binding to biological targets.

Overview of Chloro-Substituted Pyrazines as Synthetic Intermediates

Chloro-substituted pyrazines are highly valuable intermediates in organic synthesis. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the pyrazine ring. researchgate.net This reactivity makes chloropyrazines key building blocks for the synthesis of more complex molecules. mdpi.com They are frequently employed in cross-coupling reactions, such as the Suzuki, Sonogashira, and Kumada-Corriu reactions, to form carbon-carbon bonds. mdpi.comrsc.org Furthermore, the synthesis of various substituted pyrazines often proceeds through a chlorinated intermediate, highlighting their central role in accessing a wide range of pyrazine derivatives. rsc.orgrsc.orgorganic-chemistry.org The direct chlorination of pyrazines or their hydroxylated precursors is a common strategy to produce these versatile synthetic intermediates. 1stsci.comnih.gov

Unique Structural and Reactivity Considerations of 2-Chloro-3-(dichloromethyl)pyrazine

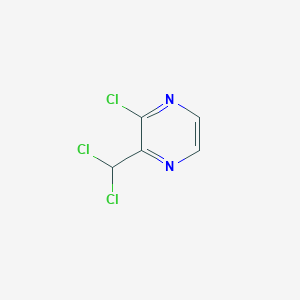

The compound this compound possesses a unique combination of functional groups that dictate its chemical behavior. The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of a chlorine atom at the 2-position and a dichloromethyl group at the 3-position, both of which are electron-withdrawing.

The chlorine atom on the pyrazine ring is expected to be susceptible to nucleophilic aromatic substitution. The dichloromethyl group, with its two chlorine atoms, is also a site of potential reactivity. It can, for instance, be hydrolyzed to an aldehyde or a carboxylic acid under appropriate conditions. The close proximity of the chloro and dichloromethyl groups may also lead to unique intramolecular interactions or reactivity patterns.

Scope and Academic Relevance of Research on this compound

While direct research on this compound is limited in publicly available literature, its structural motifs are of significant academic and industrial interest. The synthesis of complex pyrazine derivatives often involves precursors with halogenated side chains. For instance, a patent for the preparation of 2-amino-3-cyano-5-dialkoxymethyl pyrazines utilizes a 3-chloromethyl-5-dichloromethyl-2-phthalimido-pyrazine intermediate, underscoring the synthetic utility of the dichloromethyl group on a pyrazine scaffold. sigmaaldrich.com The study of such compounds contributes to the fundamental understanding of reactivity in polyhalogenated heterocyclic systems and expands the toolbox for the synthesis of novel functional molecules. The development of new synthetic methods for preparing and functionalizing such building blocks remains an active area of chemical research. rsc.orgorganic-chemistry.orgnih.gov

Compound Data

Below are tables detailing the known properties of this compound and a closely related compound for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₃N₂ | |

| Molar Mass | 197.45 g/mol |

Table 2: Physicochemical Properties of the Related Compound 2-Chloro-3-(chloromethyl)pyrazine

| Property | Value | Source |

| CAS Number | 45660-95-5 | sigmaaldrich.com |

| Molecular Formula | C₅H₄Cl₂N₂ | sigmaaldrich.com |

| Molecular Weight | 163.005 g/mol | |

| Boiling Point | 229.6 ± 35.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Physical Form | Yellow to Brown Solid | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

21598-37-8 |

|---|---|

Molecular Formula |

C5H3Cl3N2 |

Molecular Weight |

197.45 g/mol |

IUPAC Name |

2-chloro-3-(dichloromethyl)pyrazine |

InChI |

InChI=1S/C5H3Cl3N2/c6-4(7)3-5(8)10-2-1-9-3/h1-2,4H |

InChI Key |

GJOBDDDTRPSCDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Dichloromethyl Pyrazine and Its Precursors

Direct Synthesis Approaches to the Pyrazine (B50134) Core

The formation of the fundamental pyrazine ring can be achieved through various direct synthesis approaches, primarily involving condensation and cyclization reactions.

Condensation Reactions for Pyrazine Ring Formation

Condensation reactions are a cornerstone in the synthesis of pyrazine derivatives. A common and effective method involves the self-condensation of α-amino ketones. This reaction, typically conducted under heating in the presence of an acid catalyst, proceeds through the formation of an imine intermediate, which then undergoes cyclization and dehydration to form the pyrazine ring. The versatility of this method allows for the synthesis of unsymmetrically substituted pyrazines by condensing two different α-amino compounds.

Another significant condensation strategy is the reaction of 1,2-diamines with α-dicarbonyl compounds. For instance, the cyclocondensation of ethylenediamine (B42938) with an α-diketone will yield a dihydropyrazine, which can then be oxidized to the corresponding pyrazine. The choice of reactants and reaction conditions, such as solvent and temperature, plays a crucial role in the yield and purity of the final pyrazine product.

A biomimetic approach involves the dimerization of α-amino aldehydes, which can be generated in situ from readily available amino acids. google.comrsc.org This method offers a concise route to 2,5-disubstituted pyrazines. The reaction solvent is a critical factor, as it must facilitate the initial deprotection (if applicable), the dimerization, and the final oxidation to the aromatic pyrazine. google.comrsc.org

Table 1: Examples of Condensation Reactions for Pyrazine Synthesis

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| α-Amino Ketone (self-condensation) | - | Substituted Pyrazine | Varies | General Method |

| 1,2-Diamine | α-Diketone | Substituted Pyrazine | Varies | jlu.edu.cn |

| α-Amino Aldehyde (dimerization) | - | 2,5-Disubstituted Pyrazine | Varies | google.comrsc.org |

Cyclization Reactions in Pyrazine Synthesis

Cyclization reactions provide another avenue for the construction of the pyrazine ring. One such method involves the reaction of 3,6-dialkyl-2,5-piperazinediones with phosphorus oxychloride (POCl₃). This process converts the piperazinedione into a 2-chloro-3,6-dialkylpyrazine in high yield. jlu.edu.cn The use of a suitable solvent and the addition of reagents like tetramethylammonium (B1211777) chloride can further enhance the reaction efficiency. jlu.edu.cn

Strategies for Introducing and Modifying Halogen Substituents

Once the pyrazine core is established, the next critical phase is the introduction and modification of halogen atoms at specific positions on the ring and the side chain.

Regioselective Chlorination Reactions of Pyrazine Derivatives

The introduction of a chlorine atom onto the pyrazine ring can be achieved through several methods, with regioselectivity being a key consideration.

Direct chlorination of alkylpyrazines, such as 2-methylpyrazine, with chlorine gas can lead to a mixture of chlorinated products. The reaction conditions, including the solvent and temperature, can influence the product distribution.

A more controlled method for introducing a chlorine atom is the Sandmeyer reaction. wikipedia.orgmnstate.edu This reaction involves the conversion of an aminopyrazine to a diazonium salt, which is then treated with a copper(I) chloride (CuCl) to yield the corresponding chloropyrazine. wikipedia.orgmnstate.edu This method is particularly useful for introducing a chlorine atom at a specific position, provided the corresponding amino-substituted pyrazine is available. The yields for Sandmeyer reactions on aminopyrazines can be moderate to good, depending on the substrate and reaction conditions. researchgate.netnih.gov

Table 2: Methods for Regioselective Chlorination of Pyrazine Derivatives

| Starting Material | Reagent(s) | Product(s) | Key Features | Reference |

| 2-Methylpyrazine | Cl₂ | 2-Chloro-3-methylpyrazine (B1202077) & 2-Chloro-5-methylpyrazine | Mixture of isomers | General Method |

| 2-Aminopyrazine | 1. NaNO₂, H⁺ 2. CuCl | 2-Chloropyrazine (B57796) | Good for specific positioning | wikipedia.orgmnstate.edu |

Introduction of the Dichloromethyl Moiety

The final and most specific step in the synthesis of 2-Chloro-3-(dichloromethyl)pyrazine is the introduction of the dichloromethyl group.

The dichloromethyl group is typically introduced by the free-radical chlorination of a methyl group already present on the pyrazine ring. A key precursor for the target compound is 2-chloro-3-methylpyrazine. The side-chain chlorination of 2-chloro-3-methylpyrazine can be achieved by reacting it with chlorine gas under conditions that promote free-radical formation, such as exposure to ultraviolet (UV) light or the use of a radical initiator.

A specific method for this transformation is detailed in US Patent 3,625,944. This patent describes the direct chlorination of 2-chloro-3-methylpyrazine to yield this compound. The reaction is typically carried out in a suitable solvent at elevated temperatures. The degree of chlorination of the methyl group can be controlled by the reaction time and temperature. google.com

Table 3: Synthesis of this compound

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Chloro-3-methylpyrazine | Cl₂, heat/light | This compound | Free-radical side-chain chlorination | google.com |

Alternative Routes for Dichloromethyl Installation

The primary industrial synthesis of this compound typically involves the direct radical chlorination of its precursor, 2-Chloro-3-methylpyrazine. However, alternative strategies for the installation of the dichloromethyl (-CHCl₂) moiety, while less common, are conceptually viable, particularly through the construction of the pyrazine ring from precursors already bearing the required functional group.

One plausible alternative approach is rooted in the fundamental principles of pyrazine synthesis, such as the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. tandfonline.comslideshare.netscribd.com In this scenario, a precursor containing the dichloromethyl group would be synthesized first, followed by the ring-closing reaction to form the pyrazine heterocycle.

A hypothetical, yet chemically sound, pathway could involve:

Synthesis of a Dichloromethyl-Containing Dicarbonyl: Preparation of a 1,2-dicarbonyl compound where an adjacent carbon atom is functionalized with a dichloromethyl group.

Condensation Reaction: Reaction of this specialized dicarbonyl compound with a suitable 1,2-diamino species, such as glyoxal (B1671930) with an appropriately substituted diamine or vice-versa, to construct the pyrazine ring.

While direct examples for this compound via this route are not prevalent in surveyed literature, the stability of the dichloromethyl group in related pyrazine intermediates under various reaction conditions is documented. For instance, the compound 3-formyl-5-dichloromethyl-2-phthalimido-pyrazine has been synthesized, indicating the dichloromethyl group is robust and can be carried through multi-step synthetic sequences. google.com This supports the feasibility of building upon a dichloromethyl-functionalized scaffold.

Advanced Coupling and Cross-Coupling Methods in Pyrazine Synthesis

The functionalization of the pyrazine core, particularly for compounds like this compound, heavily relies on modern synthetic methodologies. The presence of a halogen atom on the electron-deficient pyrazine ring makes it an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying pyrazine halides. rsc.orgnobelprize.org The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step in the catalytic cycle. baranlab.org

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling a halide with an organoboron compound, such as a boronic acid or ester. rsc.orgnih.gov It is widely used in the synthesis of pharmaceuticals and employs readily available, non-toxic boron reagents. nobelprize.org Chloropyrazines serve as effective substrates in Suzuki reactions for the synthesis of complex, π-conjugated heterocyclic systems. rsc.orgnih.govdntb.gov.ua

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method has been applied to pyrazine systems to introduce alkenyl substituents.

Stille Coupling: The Stille reaction couples organostannanes with organic halides. It is a versatile C-C bond-forming reaction that has been successfully applied in pyrazine chemistry. rsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. rsc.org Chloropyrazine has proven to be an excellent substrate for Sonogashira coupling, for instance, reacting with phenylacetylene (B144264) to yield the corresponding diarylacetylene quantitatively. rsc.org

Negishi Coupling: The Negishi reaction utilizes organozinc reagents to couple with halides. This method has been reported for the functionalization of various dichloropyrazines. rsc.org

Below is a table summarizing various palladium-catalyzed cross-coupling reactions involving pyrazine substrates.

| Reaction Name | Pyrazine Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura | Halopyrazine | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | Aryl/Heteroaryl Pyrazine | rsc.orgnih.govdntb.gov.ua |

| Heck | Halopyrazine | Alkene | Pd(OAc)₂ / PPh₃ / Base | Alkenyl Pyrazine | rsc.orgresearchgate.net |

| Stille | Halopyrazine | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Substituted Pyrazine | rsc.org |

| Sonogashira | Chloropyrazine | Terminal Alkyne (e.g., Phenylacetylene) | [Pd(allyl)Cl]₂ / PPh₃ | Alkynyl Pyrazine | rsc.org |

| Negishi | Dichloropyrazine | Organozinc Reagent | Pd Catalyst | Substituted Pyrazine | rsc.org |

Nucleophilic Substitution Strategies on Pyrazine Halides

The high electron deficiency of the pyrazine ring makes it particularly susceptible to nucleophilic aromatic substitution (SNAr). scribd.com Halogens on the pyrazine ring, such as the chlorine atom in this compound, are readily displaced by a wide range of nucleophiles. This reactivity is a cornerstone of pyrazine functionalization. baranlab.orgscribd.com

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the halogen, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group. The presence of two electron-withdrawing nitrogen atoms in the ring provides significant stabilization for this intermediate. scribd.com

Common nucleophiles used in these reactions include:

Hydroxides: Reaction of 2-chloropyrazine with sodium hydroxide (B78521) yields 2-hydroxypyrazine. scribd.com

Amines: Amines can displace chlorine atoms to form aminopyrazines. The Chichibabin reaction is a related amination reaction. youtube.com

Alkoxides: Alkoxides react to form the corresponding alkoxy-pyrazines. For example, 2-amino-3-chloropyrazine (B41553) can be converted to 2-amino-3-methoxypyrazine by reaction with an alkali methylate. google.com

Fluoride: Nucleophilic aromatic substitution can be used to introduce fluorine, as seen in the synthesis of the antiviral drug Favipiravir. mdpi.com

A notable example of this reactivity is the formation of 3-chloro-2,2'-bipyrazine, which occurs through the aromatic nucleophilic substitution of 2-chloropyrazine by a lithiated 2-chloropyrazine species. nii.ac.jp

The table below provides examples of nucleophilic substitution on pyrazine halides.

| Pyrazine Substrate | Nucleophile | Reaction Conditions | Product | Reference(s) |

| 2-Chloropyrazine | NaOH | Heat | 2-Hydroxypyrazine | scribd.com |

| 2-Amino-3-chloropyrazine | Alkali Methylate | Not specified | 2-Amino-3-methoxypyrazine | google.com |

| 3,6-Dichloropyrazine-2-carbonitrile | Fluoride source | Not specified | Fluorinated Pyrazine | mdpi.com |

| 2-Chloropyrazine | 2-Chloro-3-lithiopyrazine | THF | 3-Chloro-2,2'-bipyrazine | nii.ac.jp |

Purification and Isolation Techniques in Synthesis

The successful synthesis of pyrazine derivatives is critically dependent on effective purification and isolation techniques to remove starting materials, reagents, and byproducts. oup.com A variety of methods are employed, often in combination, to achieve high purity.

Liquid-Liquid Extraction (LLE): This is a common initial workup step. Pyrazines can be extracted from aqueous reaction mixtures using organic solvents such as hexane (B92381), methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297). oup.comnih.gov Multiple extractions are often necessary to ensure high recovery of the desired product. nih.gov The choice of solvent can also impart some selectivity; for example, using pure hexane can help avoid the co-extraction of more polar impurities like imidazoles. oup.com

Column Chromatography: This is a powerful technique for separating pyrazines from structurally similar impurities. oup.com

Silica (B1680970) Gel Chromatography: Passing organic extracts through a packed silica column is effective for removing highly polar impurities like imidazoles. nih.gov Eluent systems, such as mixtures of hexane and ethyl acetate, can be optimized to achieve separation of different pyrazine derivatives based on their polarity and alkyl substitution. oup.comnih.gov

C₁₈-Bonded Silica: For pyrazines isolated from aqueous distillates, columns packed with C₁₈-bonded silica (reverse-phase chromatography) can be utilized for purification. oup.comnih.gov

Distillation: For volatile pyrazine compounds, distillation of the aqueous reaction mixture can be an effective method of isolation, leaving non-volatile impurities like imidazoles behind in the undistilled portion. oup.comnih.gov

Recrystallization: This is a final purification step for solid pyrazine compounds to obtain high-purity crystalline material. Common solvent systems for recrystallization include ethyl acetate or mixtures like acetone (B3395972) and petroleum ether. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Dichloromethyl Pyrazine

Reactivity of the Pyrazine (B50134) Ring Halogen Atom

The chlorine atom on the pyrazine ring of 2-Chloro-3-(dichloromethyl)pyrazine is susceptible to a variety of chemical transformations, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates these reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-heteroaromatic compounds like this compound. The pyrazine ring's nitrogen atoms act as strong electron-withdrawing groups, activating the ring towards attack by nucleophiles. This activation is further enhanced by the presence of the electron-withdrawing dichloromethyl group. Quantum mechanical studies on similar chlorodiazines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) or LUMO+1 plays a crucial role in these substitutions, with significant lobes often centered on the carbon atom bearing the chlorine. wuxiapptec.com

Ipso-substitution, where the nucleophile directly replaces the leaving group (in this case, the chlorine atom) at the same position, is the most common SNAr pathway for many aromatic systems. libretexts.orgstackexchange.comyoutube.comquora.com The generally accepted mechanism for ipso-substitution involves the attack of a nucleophile on the carbon atom bonded to the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ic.ac.uk Subsequent expulsion of the chloride ion restores the aromaticity of the pyrazine ring, yielding the substituted product. acs.org

For this compound, the presence of the dichloromethyl group is expected to influence the rate and regioselectivity of ipso-substitution. Electron-withdrawing groups generally enhance the reactivity of the ring towards nucleophilic attack. nih.govrsc.org In reactions involving substituted triazolopyrazines, it has been observed that electron-withdrawing groups on the core can favor ipso-substitution products. acs.org

A variety of nucleophiles can participate in ipso-substitution reactions with chloropyrazines, including amines, alkoxides, and thiolates. The choice of solvent and base can also significantly impact the reaction's efficiency. researchgate.net

While ipso-substitution is common, alternative substitution patterns known as cine- and tele-substitution have also been observed in pyrazine systems and other nitroarenes. acs.orgarkat-usa.orgresearchgate.net In cine-substitution, the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. In tele-substitution, the attack occurs at a more remote position on the aromatic ring. acs.org

These unusual substitution patterns are often influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the starting material. For instance, studies on halogenated triazolopyrazine cores have shown that the use of stronger nucleophiles, bulkier halogens, and less polar solvents can favor the tele-substitution pathway. acs.org The mechanism for tele-substitution can involve an initial nucleophilic attack at a different position on the ring, followed by elimination of the halide. acs.org While not specifically documented for this compound, the possibility of these alternative substitution pathways should be considered, especially under specific reaction conditions.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the functionalization of chloropyrazines. These methods offer a versatile alternative to traditional nucleophilic substitution reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are widely employed. For instance, chloropyrazine can undergo Suzuki-Miyaura coupling with various arylboronic acids in the presence of a suitable palladium catalyst and base. researchgate.netrsc.orgresearchgate.net The choice of ligand is often crucial for achieving high yields, with catalysts like Pd(dppb)Cl₂ showing good activity where others like Pd(PPh₃)₄ might fail. rsc.org Similarly, Sonogashira coupling of chloropyrazine with terminal alkynes proceeds efficiently under palladium catalysis to yield the corresponding alkynylpyrazines. rsc.org

Cobalt-catalyzed cross-coupling reactions have also been developed for 2-chloropyrazines. These reactions can proceed under mild conditions and offer a practical alternative to palladium-catalyzed methods for the synthesis of 2-aryldiazines. nih.gov

The table below summarizes some examples of transition metal-catalyzed reactions on chloropyrazines, which are analogous to the potential reactivity of this compound.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd(dppb)Cl₂, Base | Arylpyrazine | rsc.org |

| Sonogashira Coupling | [Pd(allyl)Cl]₂/PPh₃ | Alkynylpyrazine | rsc.org |

| Cobalt-catalyzed Coupling | Cobalt Halide, Zn dust | Arylpyrazine | nih.gov |

| C-P Cross-Coupling | Pd(OAc)₂ | Phosphinopyrazine | rsc.org |

Reactivity of the Dichloromethyl Group

The dichloromethyl group (-CHCl₂) on the pyrazine ring also represents a site of potential chemical reactivity, primarily through hydrolysis and oxidation reactions.

Hydrolysis and Oxidation Reactions of the Dichloromethyl Group

Further Halogenation or Dehalogenation Reactions

Further halogenation of the dichloromethyl group on this compound to a trichloromethyl group, or its dehalogenation, represents plausible but undocumented transformations in the scientific literature for this specific molecule. However, the principles of free-radical halogenation are well-established for alkyl-substituted aromatic compounds and provide a likely pathway for such reactions. wikipedia.orgyoutube.com

Radical halogenation typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org For instance, further chlorination would likely require the generation of chlorine radicals, often initiated by UV light or a radical initiator. The reaction of these radicals with the dichloromethyl group would lead to the formation of a trichloromethyl group. Conversely, dehalogenation could be achieved through various reductive methods, although specific conditions for this compound are not reported. The relative rates of halogenation reactions can vary significantly depending on the halogen, with fluorine being the most reactive and iodine the least. wikipedia.org

Formation of Carbonyl or Olefinic Derivatives from -CHCl2

The dichloromethyl group is a versatile synthetic handle that can be converted into other functional groups, most notably a carbonyl group (aldehyde) or an olefinic group (alkene).

The hydrolysis of a dichloromethyl group on an aromatic ring to form an aldehyde is a well-known transformation. This reaction typically proceeds by the replacement of the two chlorine atoms with hydroxyl groups to form an unstable gem-diol, which then readily eliminates a molecule of water to yield the corresponding aldehyde. This process can be catalyzed by either acid or base. libretexts.org For this compound, this would result in the formation of 2-chloro-3-formylpyrazine. While specific conditions for this exact transformation are not detailed in the literature, the general method is widely applicable to dichloromethylarenes.

The formation of an olefinic derivative would involve a dehydrochlorination reaction, eliminating a molecule of hydrogen chloride from the dichloromethyl group to form a chlorovinyl-substituted pyrazine. The thermodynamics and kinetics of such elimination reactions are influenced by factors such as the strength of the carbon-hydrogen and carbon-chlorine bonds, and the stability of the resulting alkene. While studies on the dehydrochlorination of various chlorinated hydrocarbons exist, researchgate.networldscientific.comresearchgate.netosti.gov specific data for this compound is not available.

Electrophilic and Radical Reactions on the Pyrazine Core

The pyrazine ring is an electron-deficient system, which makes it generally resistant to electrophilic aromatic substitution reactions. libretexts.org The two electron-withdrawing nitrogen atoms deactivate the ring towards attack by electrophiles. For electrophilic halogenation to occur on a pyrazine ring, a Lewis acid catalyst is typically required to activate the halogen, making it a much stronger electrophile. masterorganicchemistry.comchemguide.co.uk Even with a catalyst, these reactions can be challenging.

Radical reactions on the pyrazine core itself are less common than on its side chains. However, radical substitution on the pyrazine ring can occur under certain conditions. worldscientific.com

Reaction Kinetics and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic studies for the transformations of this compound are not available in the current body of scientific literature. However, general principles from related systems can provide some insight.

The kinetics of the hydrolysis of benzyl (B1604629) chloride and related compounds have been studied, providing a framework for understanding the rates of nucleophilic substitution at the benzylic-like position of the dichloromethyl group. scispace.comacs.org The Hammett equation can be used to correlate reaction rates with the electronic effects of substituents on the aromatic ring. wikipedia.org

Thermodynamic data for halogenation and dehydrochlorination reactions of various organic compounds have been reported. oup.comlibretexts.org The feasibility of a reaction is determined by the change in Gibbs free energy, which is a function of enthalpy and entropy changes. For example, the dehydrochlorination of 1,2-dichloroethane (B1671644) has been shown to have an activation energy of approximately 47 kcal/mol. worldscientific.com These general thermodynamic principles would apply to the reactions of this compound, although specific values would need to be determined experimentally.

Spectroscopic and Structural Characterization of 2 Chloro 3 Dichloromethyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the atoms.

The ¹H NMR spectrum of 2-Chloro-3-(dichloromethyl)pyrazine is expected to show distinct signals corresponding to the three protons in the molecule: two aromatic protons on the pyrazine (B50134) ring and one proton on the dichloromethyl side chain.

Pyrazine Ring Protons: The two protons on the pyrazine ring (at positions 5 and 6) are in different chemical environments due to the asymmetrical substitution. They are expected to appear as two doublets in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm. The coupling between these adjacent protons would result in a small coupling constant (J-value), characteristic of aromatic ring systems. The proton at C5 is likely to be downfield compared to the proton at C6 due to the anisotropic effects of the nearby dichloromethyl group.

Dichloromethyl Proton: The single proton of the dichloromethyl group (-CHCl₂) is attached to a carbon bearing two chlorine atoms. This environment causes a significant downfield shift, and its signal is expected to appear as a singlet in the region of δ 6.5-7.5 ppm. The absence of adjacent protons results in a singlet multiplicity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (Pyrazine) | 8.5 - 8.7 | Doublet (d) |

| H-6 (Pyrazine) | 8.4 - 8.6 | Doublet (d) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated, corresponding to the four unique carbons of the pyrazine ring and the one carbon of the dichloromethyl group.

Pyrazine Ring Carbons: The four carbons in the pyrazine ring will have different chemical shifts. The carbons directly bonded to chlorine (C2) and the dichloromethyl group (C3) will be significantly influenced by the electronegativity of these substituents. C2, bearing a chlorine atom, is expected around δ 150-155 ppm. C3, attached to the dichloromethyl group, would also be in a similar region. The two CH carbons of the ring (C5 and C6) are expected at δ 140-148 ppm.

Dichloromethyl Carbon: The carbon of the -CHCl₂ group is expected to have a chemical shift in the range of δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 151 - 154 |

| C-3 | 148 - 152 |

| C-5 | 144 - 147 |

| C-6 | 142 - 145 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the signals of the two adjacent pyrazine ring protons (H-5 and H-6), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. columbia.edu It would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the dichloromethyl proton signal with the dichloromethyl carbon signal. columbia.edu This allows for the definitive assignment of the carbon signals for the protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₅H₃Cl₃N₂.

The mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a characteristic intensity ratio, which is a definitive indicator of a trichlorinated compound.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen atom or a hydrohalic acid molecule. libretexts.org For this compound, likely fragment ions would correspond to the loss of a chlorine radical ([M-Cl]⁺) or the entire dichloromethyl side chain.

Table 3: Predicted Mass Spectrometry Data for this compound

| Feature | Description | Predicted m/z Value |

|---|---|---|

| Molecular Ion [M]⁺ | Based on most abundant isotopes (³⁵Cl) | 196 |

| Isotopic Peaks | Due to ³⁵Cl / ³⁷Cl distribution | 198, 200, 202 |

| Fragmentation | Loss of a chlorine atom | 161 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. mdpi.com For this compound, HRMS would be used to confirm the elemental composition of C₅H₃Cl₃N₂ by matching the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass: 195.9439 g/mol (for the monoisotopic mass using ³⁵Cl).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the functional groups present in a compound. nih.gov

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of the pyrazine ring and the substituent groups.

C-H vibrations: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while the aliphatic C-H stretch from the dichloromethyl group would appear just below 3000 cm⁻¹.

C=N and C=C vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring typically appear in the 1600-1400 cm⁻¹ region.

C-Cl vibrations: Strong absorption bands corresponding to the C-Cl stretching modes are expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The presence of multiple chlorine atoms would likely result in several strong bands in this area.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2990 - 2950 |

| Pyrazine Ring | C=N, C=C Stretching | 1600 - 1400 |

| Pyrazine Ring | Ring Breathing | ~1015 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Detailed experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not readily found in published scientific literature. However, the electronic absorption characteristics can be generally inferred from the behavior of the parent pyrazine molecule and related substituted pyrazines.

Pyrazine and its derivatives typically exhibit two main types of electronic transitions in the UV-Vis region: n→π* and π→π* transitions. The n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, are typically weak and appear at longer wavelengths (lower energy). The π→π* transitions are generally more intense and occur at shorter wavelengths (higher energy).

The introduction of a chloro group and a dichloromethyl group onto the pyrazine ring is expected to influence these transitions. The chlorine atom, being an electron-withdrawing group, can cause a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima depending on the interplay of inductive and resonance effects. Similarly, the dichloromethyl group, also electron-withdrawing, will impact the electron density of the pyrazine ring and thus alter the energies of the molecular orbitals involved in the electronic transitions.

Without experimental data, it is not possible to provide specific absorption maxima (λmax) or molar absorptivity (ε) values. Computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), could provide theoretical predictions of the UV-Vis spectrum for this compound. Such studies would be necessary to generate a theoretical data table for its electronic transitions.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (Illustrative)

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| n→π | ~320-340 | Low | Non-polar |

| π→π | ~260-280 | High | Non-polar |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general characteristics of substituted pyrazines. Experimental or computational verification is required.

X-ray Crystallography for Solid-State Structural Determination

As with its spectroscopic data, there is no publicly available experimental X-ray crystallographic data for this compound. Therefore, a definitive determination of its solid-state structure, including crystal system, space group, and precise bond lengths and angles, cannot be provided at this time.

The crystal structure of a molecule is determined by the intricate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. The presence of two chlorine atoms on the pyrazine ring and two on the methyl group will significantly influence the electrostatic potential of the molecule, likely leading to specific packing arrangements in the solid state.

To obtain structural data, the synthesis of a single crystal of this compound suitable for X-ray diffraction analysis would be required. The resulting data would provide invaluable information on its molecular geometry and intermolecular interactions. In the absence of experimental data, computational methods could be employed to predict the most stable crystal packing and generate theoretical crystallographic parameters.

Table 2: Hypothetical Crystallographic Data for this compound (Illustrative)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for similar organics) |

| a (Å) | ~7-10 |

| b (Å) | ~8-12 |

| c (Å) | ~10-15 |

| β (°) | ~90-105 (for monoclinic) |

| Z | 4 |

Note: The values in this table are hypothetical and based on common parameters for related organic compounds. Experimental determination is necessary for accurate structural information.

Computational and Theoretical Studies on 2 Chloro 3 Dichloromethyl Pyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are workhorses in this field, providing a balance between accuracy and computational cost. However, specific DFT studies focused on 2-Chloro-3-(dichloromethyl)pyrazine are not readily found in the surveyed literature.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity, electronic transitions, and stability. The energy gap between these frontier orbitals is a key indicator of chemical reactivity.

Currently, there are no published studies detailing the HOMO-LUMO energies or providing visualizations of the molecular orbitals for this compound.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting non-covalent interactions and sites of chemical attack.

No specific electrostatic potential maps for this compound have been identified in the available literature.

Dipole Moment Calculations

Dedicated computational studies reporting the calculated dipole moment of this compound are not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. While this compound is known to undergo certain reactions, such as tele-substitutions, detailed computational studies elucidating the mechanisms of these transformations are not present in the accessible literature. For instance, the reaction of 2-chloro-3-dichloromethyl pyrazine (B50134) with methoxide (B1231860) to form 2,6-dimethoxy-3-methoxymethylpyrazine has been reported, but a computational analysis of this reaction pathway is not available. chem-soc.si

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), and NMR chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

There are no published computational studies that predict the spectroscopic parameters for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and their relative energies. Molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment.

Specific conformational analyses or molecular dynamics simulations for this compound have not been reported in the scientific literature.

Derivatization and Functionalization Strategies Using 2 Chloro 3 Dichloromethyl Pyrazine As a Building Block

Formation of Fused Heterocyclic Systems

The inherent reactivity of 2-Chloro-3-(dichloromethyl)pyrazine facilitates its use in cyclization reactions to form various fused pyrazine (B50134) derivatives. The dichloromethyl group often serves as a masked carbonyl or carboxyl group, which can be unmasked under specific reaction conditions to participate in ring-forming processes.

Synthesis of Triazolo[4,3-a]pyrazine Derivatives

The researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold is a key structural motif in numerous biologically active compounds. A general and widely adopted strategy for the construction of this bicyclic system involves the reaction of a 2-chloropyrazine (B57796) derivative with hydrazine (B178648), followed by cyclization.

The synthesis of triazolo[4,3-a]pyrazines from this compound can be envisaged as a two-step process. The initial step is the nucleophilic substitution of the chlorine atom at the C-2 position of the pyrazine ring by hydrazine hydrate. This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol (B145695) or N,N-dimethylformamide to yield a 2-hydrazinyl-3-(dichloromethyl)pyrazine intermediate.

The second step involves the cyclization of this intermediate. The dichloromethyl group can be hydrolyzed to a formyl group (an aldehyde) either before or after the introduction of hydrazine. If the 2-hydrazinyl-3-formylpyrazine is formed, intramolecular cyclization, often promoted by heating or acid catalysis, leads to the formation of the triazole ring. Alternatively, the hydrazinyl intermediate can be reacted with various one-carbon electrophiles, such as triethyl orthoformate or a carboxylic acid derivative, to complete the fused triazole ring. This approach allows for the introduction of various substituents onto the triazole ring. A variety of these derivatives have been synthesized, starting from analogous compounds like 2,3-dichloropyrazine, and have shown potential as dual c-Met/VEGFR-2 inhibitors and antibacterial agents. researchgate.netnih.gov

Table 1: Key Intermediates in the Synthesis of Triazolo[4,3-a]pyrazine Derivatives

| Starting Material | Intermediate | Fused Product |

| This compound | 2-Hydrazinyl-3-(dichloromethyl)pyrazine | Substituted Triazolo[4,3-a]pyrazine |

| 2-Chloro-3-formylpyrazine | 2-Hydrazinyl-3-formylpyrazine | Triazolo[4,3-a]pyrazine |

Synthesis of Furo[2,3-b]pyrazine Derivatives

Furo[2,3-b]pyrazines are another class of heterocyclic compounds with significant biological and material science applications. The synthesis of this ring system from this compound hinges on the transformation of the dichloromethyl group into a functionality that can participate in the formation of the furan (B31954) ring.

A plausible synthetic route involves the initial hydrolysis of the dichloromethyl group to an aldehyde, yielding 2-chloro-3-formylpyrazine. This aldehyde is a versatile intermediate. For instance, it can undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, which can then be cyclized.

A more direct approach involves the reaction of the 2-chloro-3-formylpyrazine with a nucleophile that provides the remaining atoms for the furan ring. For example, reaction with the anion of a compound like ethyl isocyanoacetate in the presence of a base could lead to the formation of the furo[2,3-b]pyrazine core. Another established method for constructing the furo[2,3-b]pyrazine system involves the intramolecular cyclization of a pyrazinone precursor. mdpi.commdpi.com While requiring more synthetic steps, this compound could be converted to a suitable pyrazinone intermediate through a sequence of hydrolysis, oxidation, and substitution reactions.

Synthesis of Thieno[2,3-b]pyrazine (B153567) Derivatives

The thieno[2,3-b]pyrazine ring system is of interest in medicinal chemistry and materials science. researchgate.netnih.gov The construction of this fused heterocycle from this compound can be achieved by leveraging the reactivity of both the chloro and dichloromethyl substituents.

A common and effective method for synthesizing thieno[2,3-b]pyrazines is the Gewald reaction. In the context of the target starting material, the dichloromethyl group would first be hydrolyzed to the corresponding aldehyde, 2-chloro-3-formylpyrazine. This aldehyde can then undergo a Gewald reaction with a sulfur-containing component, such as elemental sulfur, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base (e.g., morpholine (B109124) or triethylamine). This one-pot reaction assembles the thiophene (B33073) ring onto the pyrazine core, typically yielding a 2-aminothieno[2,3-b]pyrazine derivative. The amino group can then be further functionalized if desired.

Alternatively, the 2-chloro-3-formylpyrazine can be reacted with a reagent like ethyl thioglycolate. The initial condensation between the aldehyde and the active methylene group of the thioglycolate, followed by an intramolecular nucleophilic substitution of the chlorine atom by the sulfur, would lead to the formation of the thieno[2,3-b]pyrazine ring system.

Table 2: Reagents for Thieno[2,3-b]pyrazine Synthesis from 2-Chloro-3-formylpyrazine

| Reagent Combination | Key Reaction Type |

| Elemental Sulfur, Malononitrile, Base | Gewald Reaction |

| Ethyl Thioglycolate, Base | Condensation/Intramolecular SNAr |

Synthesis of Oxathiino[2,3-b]pyrazine Derivatives

The 1,4-oxathiino[2,3-b]pyrazine scaffold is a less common but interesting heterocyclic system. Its synthesis from this compound can be proposed based on established methods for creating similar fused oxathiino rings. A key strategy involves the reaction of a 1,2-dihaloaromatic or heteroaromatic compound with a bifunctional nucleophile containing both an oxygen and a sulfur atom.

A viable pathway commences with the reaction of 2,3-dichloropyrazine, a close analog of the hydrolyzed starting material, with 2-mercaptoethanol (B42355) in the presence of a strong base like sodium hydride. tcichemicals.com The reaction likely proceeds through a sequential nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion of 2-mercaptoethanol would first displace one of the chlorine atoms, followed by an intramolecular cyclization where the alkoxide displaces the second chlorine atom, thus forming the 2,3-dihydro-1,4-oxathiino[2,3-b]pyrazine ring. To apply this to this compound, the dichloromethyl group would need to be converted to a hydroxyl group, which is a challenging transformation. A more feasible approach would be to first convert this compound to 2,3-dichloropyrazine.

Introduction of Diverse Chemical Functionalities via Substitution

The chloro atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrazine ring. This allows for the introduction of a wide range of substituents at the C-2 position.

Amination and Alkylation Reactions

Amination: The displacement of the chloro group by various nitrogen nucleophiles is a straightforward and efficient way to introduce amino functionalities. This reaction is typically carried out by heating the this compound with a primary or secondary amine, either neat or in a suitable solvent such as ethanol, DMSO, or water. The reaction can be performed with or without a catalyst. In some cases, palladium catalysts have been used to facilitate the amination of less reactive chloroheterocycles, but for an activated substrate like a chloropyrazine, thermal conditions are often sufficient. A wide variety of amines, including aliphatic and aromatic amines, as well as N-heterocycles, can be used, providing access to a large library of 2-amino-3-(dichloromethyl)pyrazine derivatives.

Alkylation: Carbon-carbon bond formation at the C-2 position can be achieved through cross-coupling reactions. Organometallic reagents are commonly employed for this purpose. For instance, Grignard reagents (RMgX), organozinc reagents (R2Zn or RZnX), or organostannanes (R4Sn) can be coupled with this compound in the presence of a palladium or nickel catalyst. These reactions, such as the Suzuki, Stille, or Negishi coupling, are powerful tools for introducing alkyl, aryl, or vinyl groups, thereby significantly increasing the molecular complexity and providing access to novel pyrazine derivatives for various applications.

Reactions with Oxygen and Sulfur Nucleophiles

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, providing a straightforward route to introduce oxygen and sulfur-based functional groups onto the pyrazine core. Additionally, the dichloromethyl group can participate in these reactions, leading to a variety of products.

The reaction of this compound with oxygen nucleophiles such as alkoxides and phenoxides results in the substitution of the chloro group. For instance, treatment with sodium methoxide (B1231860) can lead to the formation of the corresponding methoxy (B1213986) derivative. Similarly, reactions with other alkoxides proceed to yield the respective alkoxy pyrazines.

Interestingly, under certain conditions, a phenomenon known as tele-substitution can occur, where the incoming nucleophile attacks a position on the ring other than the one bearing the leaving group. For example, the reaction of this compound with one equivalent of sodium ethoxide has been reported to yield 2-chloro-3-chloromethyl-6-ethoxypyrazine as the principal product, demonstrating a substitution at the C-6 position. chem-soc.si This reactivity highlights the complex electronic effects at play within the molecule.

Furthermore, reactions with an excess of nucleophile can lead to substitution at both the ring and the side chain. The reaction with three equivalents of methoxide ion affords 2,6-dimethoxy-3-methoxymethylpyrazine, indicating substitution of the ring chlorine, one chlorine from the dichloromethyl group, and a tele-substitution at the 6-position. chem-soc.si

The reactivity with sulfur nucleophiles mirrors that of their oxygen counterparts. Thiolates, such as those derived from thiophenol and methyl thioglycolate, readily displace the chloro group to form the corresponding thioether derivatives. chem-soc.si These reactions typically proceed via a standard nucleophilic aromatic substitution mechanism.

The table below summarizes some of the reported reactions of this compound with various oxygen and sulfur nucleophiles.

| Nucleophile | Reagent | Product(s) | Reaction Type | Reference |

| Methoxide | Sodium Methoxide (3 equiv.) | 2,6-Dimethoxy-3-methoxymethylpyrazine | Nucleophilic Substitution & tele-Substitution | chem-soc.si |

| Ethoxide | Sodium Ethoxide (1 equiv.) | 2-Chloro-3-chloromethyl-6-ethoxypyrazine | tele-Substitution | chem-soc.si |

| Phenoxide | Sodium Phenoxide | 2-Phenoxy-3-(dichloromethyl)pyrazine | Nucleophilic Substitution | |

| Thiophenoxide | Thiophenol | 3-(Dichloromethyl)-2-(phenylthio)pyrazine | Nucleophilic Substitution | chem-soc.si |

| Methyl thioglycolate | Methyl thioglycolate | Methyl 2-((3-(dichloromethyl)pyrazin-2-yl)thio)acetate | Nucleophilic Substitution | chem-soc.si |

Strategies for Multi-Substituted Pyrazine Synthesis

The unique reactivity of this compound makes it an excellent starting material for the synthesis of multi-substituted pyrazines, which are often challenging to prepare through other routes. The strategies employed typically leverage the differential reactivity of the chloro substituent and the dichloromethyl group, as well as the potential for tele-substitution.

A primary strategy involves the sequential substitution of the leaving groups. The chlorine at the 2-position can be selectively replaced by a nucleophile, followed by transformations of the dichloromethyl group. For instance, the initial reaction with a thiol can be followed by hydrolysis of the dichloromethyl group to an aldehyde, which can then undergo further reactions such as condensation or oxidation.

The aforementioned tele-substitution provides a powerful and less conventional strategy for introducing substituents at positions not directly activated for standard nucleophilic aromatic substitution. chem-soc.si By carefully choosing the nucleophile and reaction conditions, it is possible to direct substitution to the C-6 position of the pyrazine ring. This allows for the synthesis of 2,3,6-trisubstituted pyrazines from a readily available starting material.

The reaction with excess methoxide to yield 2,6-dimethoxy-3-methoxymethylpyrazine is a prime example of this multi-substitution strategy, involving ipso-substitution, tele-substitution, and reaction at the side chain. chem-soc.si This one-pot transformation efficiently builds molecular complexity.

Another approach involves the conversion of the dichloromethyl group into other functionalities that can then direct or participate in further substitutions. For example, reduction of the dichloromethyl group could lead to a methyl group, altering the electronic properties of the ring and potentially influencing the regioselectivity of subsequent reactions.

The synthesis of multi-substituted pyrazines from this compound often involves a combination of these strategies, allowing for the controlled and regioselective introduction of various functional groups.

| Starting Material | Reagents | Key Transformation(s) | Product Type | Reference |

| This compound | 1. Sodium Ethoxide (1 equiv.) | tele-Substitution | 2,3,6-Trisubstituted Pyrazine | chem-soc.si |

| This compound | 2. Further Nucleophile | Sequential Substitution | ||

| This compound | Sodium Methoxide (3 equiv.) | tele-Substitution & Side-chain reaction | 2,3,6-Trisubstituted Pyrazine | chem-soc.si |

Exploration of Biological Activity Mechanisms and Molecular Interactions Non Clinical Focus

Investigation of Pyrazine (B50134) Derivatives as Modulators of Biological Pathways

Pyrazine derivatives have been extensively studied for their potential to modulate various biological pathways, leading to a range of therapeutic effects. These compounds interact with specific molecular targets, influencing cellular processes involved in microbial infections, cancer, and parasitic diseases.

Mechanistic Studies of Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives are a subject of ongoing research. These compounds exhibit activity against a spectrum of pathogens, including bacteria and fungi. The proposed mechanisms of action often involve the disruption of essential cellular structures and functions.

One of the primary modes of action is the damage to the bacterial cell membrane. mdpi.comoup.com This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. Some pyrazine derivatives are also believed to inhibit key enzymes involved in bacterial survival, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. mdpi.com

For instance, studies on 2,5-bis(1-methylethyl)-pyrazine have indicated that at high concentrations, it induces a strong DNA damage response, while at lower concentrations, it primarily causes cell-wall damage. oup.com The antimicrobial effects of pyrazines can vary depending on the specific derivative and the target microorganism. For example, certain triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.comnih.govresearchgate.net

Mechanistic Studies of Anticancer Properties

Pyrazine derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. benthamdirect.comnih.govnih.gov Their mechanisms of action are multifaceted and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are dysregulated in cancer cells.

A significant mechanism by which pyrazine derivatives exert their anticancer effects is through the induction of apoptosis. This can be triggered through various pathways, including the generation of reactive oxygen species (ROS). nih.gov For example, some pyrazole (B372694) derivatives, which share a heterocyclic nitrogen structure with pyrazines, have been shown to induce apoptosis in triple-negative breast cancer cells by increasing intracellular ROS levels and activating caspase-3. nih.gov Similarly, certain pyrazine-containing compounds have been found to induce apoptosis in leukemia cells by modulating the expression of key apoptosis-related proteins like Bax and Bcl2. nih.gov

Furthermore, some pyrazine derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation. nih.govmdpi.com The inhibition of tubulin polymerization is another identified mechanism, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. mdpi.com Molecular docking studies have also suggested that some pyrazine derivatives may exert their anticancer effects by binding to and inhibiting the epidermal growth factor receptor (EGFR), a key protein involved in cancer cell growth and survival. zu.edu.eg

Exploration of Antimalarial Activity through Molecular Interactions

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial to combat drug resistance. Pyrazine derivatives have shown potential as antimalarial compounds, with research focusing on their interactions with specific parasite targets. nih.govbioworld.comnih.gov

One of the proposed mechanisms of action for some pyrazine-containing compounds, such as those in the 1,2,4-triazolo[4,3-a]pyrazine series, is the dysregulation of the Plasmodium falciparum ATPase4 (PfATP4). beilstein-journals.org PfATP4 is a sodium-ion pump essential for maintaining ion homeostasis in the parasite, and its inhibition leads to parasite death.

Molecular docking studies have been employed to understand the binding interactions of pyrazine derivatives with potential malarial targets. For instance, hybrid molecules of 4-aminoquinoline (B48711) and pyrano[2,3-c]pyrazole have been shown to have high binding energy with P. falciparum lactate (B86563) dehydrogenase (PfLDH), a key enzyme in the parasite's anaerobic glycolysis pathway. mdpi.com Similarly, docking studies of pyrazolylpyrazoline derivatives have suggested that they may target the P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) and leishmanial pteridine (B1203161) reductase 1 (PTR1), indicating a potential antifolate mechanism. nih.gov

Other Receptor/Enzyme Modulatory Activities

Beyond their antimicrobial, anticancer, and antimalarial activities, pyrazine derivatives have been investigated for their ability to modulate other important biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in various physiological processes.

For example, derivatives of 1,2,4-triazolo[4,3-a]pyrazin-3-one have been identified as antagonists of the human adenosine (B11128) A2A receptor, a target for neurological disorders. researchgate.net Additionally, pyrazine-based compounds have been developed as PROTAC (Proteolysis Targeting Chimera) degraders of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of the T-cell receptor signaling pathway, with potential applications in cancer immunotherapy. acs.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrazine derivatives, SAR studies have provided valuable insights into the key structural features required for their antimicrobial, anticancer, and antimalarial effects. researchgate.net

In the context of antimicrobial activity, SAR studies of triazolo[4,3-a]pyrazine derivatives have shown that the presence of an ethylenediamine (B42938) moiety and aromatic substituents can enhance antibacterial activity. mdpi.com The aromaticity of substituents at certain positions can lead to favorable π-π stacking interactions with the active site of target enzymes. mdpi.com For mdpi.comnih.govnih.govoxadiazolo[3,4-b]pyrazine-containing compounds, SAR studies revealed that bisanilino analogs with electron-withdrawing and hydrophobic groups on the phenyl rings are beneficial for their activity as resistance-modifying agents against multidrug-resistant bacteria. nih.gov

Regarding anticancer activity, SAR studies of various pyrazole and pyrazine derivatives have highlighted the importance of specific substitution patterns on the heterocyclic ring for their cytotoxic effects. nih.gov For instance, in a series of chalcone-pyrazine derivatives, the nature and position of substituents on the pyrazine and chalcone (B49325) moieties significantly influenced their inhibitory effects on different cancer cell lines. nih.gov

In the development of antimalarial agents, SAR studies of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids indicated that bulky and lipophilic groups like phenyl and furan (B31954) enhance activity against chloroquine-sensitive strains of P. falciparum. mdpi.com Conversely, the removal of a phenyl group or the addition of a hydroxyl group can decrease potency. mdpi.com For pyrazolylpyrazoline derivatives, the nature of the substituent on the pyrazoline ring was found to be critical for antiplasmodial activity. nih.gov

Interactive Data Table: SAR of Pyrazine Derivatives

Chemoinformatic and Ligand-Based Drug Design Principles Applied to Pyrazine Scaffolds

Chemoinformatic and ligand-based drug design approaches play a pivotal role in the discovery and optimization of new pyrazine-based therapeutic agents. researchgate.net These computational methods utilize existing knowledge of active compounds to design new molecules with improved potency and selectivity.

Ligand-based virtual screening, which involves comparing the chemical features of pyrazine derivatives with known active compounds, has been used to identify new candidates with desired pharmacological profiles. researchgate.net Pharmacophore modeling, a key ligand-based technique, helps in identifying the essential three-dimensional arrangement of chemical features required for biological activity.

Molecular docking is a widely used structure-based drug design technique that predicts the binding mode and affinity of a ligand to a target protein. youtube.com This method has been instrumental in understanding the molecular interactions of pyrazine derivatives with their biological targets. For example, docking studies have been used to rationalize the biological activity of pyrazine-thiazolidinone hybrids against dormant tuberculosis by predicting their binding to the DprE1 enzyme. nih.gov Similarly, docking simulations have helped in identifying the binding interactions of pyrazine derivatives with the EGFR receptor in cancer cells and with PfLDH in malaria parasites. zu.edu.egmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical properties of a series of compounds with their biological activities, are another important chemoinformatic tool. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent pyrazine derivatives.

Interactive Data Table: Chemoinformatic Applications

Biological Target Identification and Validation (Non-Clinical)

Comprehensive searches of available scientific literature and research databases did not yield specific information regarding the non-clinical biological target identification and validation for the chemical compound 2-Chloro-3-(dichloromethyl)pyrazine .

While research exists on various derivatives of pyrazine and their biological activities, data directly pertaining to the molecular targets of This compound is not publicly available. Studies on structurally related compounds, such as 2-chloro-3-hydrazinopyrazine and other pyrazine-based molecules, have explored their potential as inhibitors of enzymes like acetylcholinesterase or their interactions with DNA. However, these findings cannot be directly extrapolated to This compound due to the specific nature of molecular interactions dictated by its unique dichloromethyl substituent.

The identification of a compound's biological target is a critical step in understanding its mechanism of action. This process typically involves a combination of computational and experimental approaches.

Common Methodologies for Target Identification (General Overview):

| Methodology | Description |

| Affinity Chromatography | A target protein is isolated from a complex mixture by its ability to bind to the immobilized compound. |

| Biochemical Assays | The effect of the compound on the activity of a panel of known enzymes or receptors is measured. |

| Yeast Two-Hybrid Screening | A genetic method used to discover protein-protein interactions and identify protein targets of a small molecule. |

| Computational Docking | Molecular modeling techniques are used to predict the binding of the compound to the three-dimensional structures of potential protein targets. |

| Genetic Knockdown/Knockout | The effect of the compound is observed in cells or organisms where the expression of a potential target gene has been reduced or eliminated. |

Without dedicated non-clinical studies on This compound , its specific biological targets and the molecular interactions that govern its potential pharmacological or toxicological effects remain uncharacterized. Further research is required to elucidate these crucial aspects of its activity profile.

Applications in Advanced Materials Science and Chemical Biology

Pyrazine (B50134) Derivatives as Components in Push-Pull Chromophores

Pyrazine and its derivatives are key components in the architecture of push-pull chromophores, which are molecules designed with an electron-donating (donor) and an electron-accepting (acceptor) group linked by a π-conjugated system. nih.govrsc.org This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to interesting nonlinear optical properties and solvatochromism, where the color of the substance depends on the solvent's polarity. nih.govresearchgate.net

The electron-withdrawing character of the pyrazine ring makes it an excellent acceptor moiety in these systems. rsc.org Researchers have synthesized a variety of push-pull pyrazine fluorophores using electron-donating groups like methoxy (B1213986) and dimethylamino groups, connected to the pyrazine core through different π-conjugated linkers. researchgate.net These chromophores are often synthesized from commercially available starting materials such as 2-chloropyrazine (B57796). researchgate.net The resulting molecules can be highly emissive and display significant solvatochromism, indicating a highly polar excited state characteristic of ICT. researchgate.net

The strength of the ICT and the resulting photophysical properties can be fine-tuned by modifying the pyrazine acceptor. For example, dicyanopyrazine (DPZ)-derived push-pull chromophores have been shown to be effective photoredox catalysts, with a broad absorption of visible light. rsc.org The electron-accepting strength of the pyrazine unit can be further enhanced by fusing it with other heterocycles, as seen in nih.govresearchgate.netdoaj.orgoxadiazolo[3,4-b]pyrazine and nih.govresearchgate.netdoaj.orgthiadiazolo[3,4-b]pyrazine systems, which create even stronger electron-withdrawing fragments. nih.gov The presence of chloro-substituents on the pyrazine ring can serve as a handle for introducing the π-conjugated bridge or donor groups through various cross-coupling reactions.

Table 1: Pyrazine Derivatives in Push-Pull Chromophores

| Pyrazine Derivative Type | Donor Group Examples | Key Feature | Application | Reference(s) |

|---|---|---|---|---|

| Substituted Pyrazines | Methoxy, Dimethylamino, Diphenylamino | Strong intramolecular charge transfer (ICT) | Fluorescent dyes, Solvatochromic probes | researchgate.net |

| Dicyanopyrazine (DPZ) Derivatives | 2-methoxythienyl | Broad visible light absorption, Excellent redox properties | Photoredox catalysis | rsc.org |

Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The favorable charge transfer properties of pyrazine-based materials have led to their significant investigation for use in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Pyrazine derivatives can function as fluorescent emitters, host materials, and components of thermally activated delayed fluorescence (TADF) materials, which are crucial for achieving high efficiency in OLEDs. rsc.orgrsc.orgmdpi.com

The electron-deficient nature of the pyrazine ring is a key attribute for these applications. researchgate.net In donor-acceptor type molecules, the pyrazine moiety can act as the electron acceptor, and when combined with a suitable donor, it can lead to materials with high photoluminescence quantum yields (PLQY). rsc.org For instance, a system based on a pyrido[2,3-b]pyrazine (B189457) core has been shown to produce a wide range of emission colors from blue to red by systematically tuning the band gap. rsc.org

Pyrazine-containing donor-acceptor molecules have been successfully used as host materials for red phosphorescent OLEDs, achieving high external quantum efficiencies. rsc.org However, in some cases, simple pyrazine-based emitters have shown lower device characteristics compared to those based on other acceptor moieties like triazine. mdpi.com Despite this, the versatility of the pyrazine scaffold allows for the development of highly efficient materials. For example, pyrazine-triphenylamine fused compounds have been synthesized and used as the active elements in OLEDs, with some devices exhibiting performance that exceeds the theoretical limit for traditional fluorescent emitters.

The synthesis of these advanced materials often involves halogenated pyrazine precursors. The chlorine atoms on compounds like 2-chloro-3-(dichloromethyl)pyrazine provide reactive sites for introducing the necessary donor and π-conjugated components to build the final OLED material.

Table 2: Application of Pyrazine Derivatives in OLEDs and Fluorescent Materials

| Pyrazine Derivative Type | Role in OLED | Key Performance Metric | Reference(s) |

|---|---|---|---|

| Pyrido[2,3-b]pyrazine-based | Emitter | Full-color emission, High PLQY | rsc.org |

| 9,10-dihydroacridine and pyrazine-containing | Host Material | High external quantum efficiency (22%) in red PhOLEDs | rsc.org |

Use as Scaffolds in Chemical Probes for Biological Systems

The pyrazine ring serves as a versatile scaffold for the design of chemical probes for studying biological systems. rsc.orgmdpi.com Its ability to participate in donor-acceptor interactions and its amenability to chemical functionalization allow for the creation of probes with specific properties, such as fluorescence turn-on sensors and DNA binders. nih.govrsc.orgnih.gov

A notable application is in the development of fluorescent probes for live cell imaging. nih.govfrontiersin.org For example, a donor-acceptor-donor (D-A-D) type probe with a pyrazine core as the acceptor and triphenylamine (B166846) as the donor has been synthesized. nih.govfrontiersin.org This probe exhibits large Stokes shifts, high photostability, and low cytotoxicity, and it can permeate live cell membranes, making it suitable for long-term cell imaging. nih.govfrontiersin.org The intramolecular charge transfer (ICT) from the donor to the pyrazine acceptor is crucial for the photostability of these probes. nih.govfrontiersin.org Another pyrazine derivative bearing a furan (B31954) unit was designed as a "turn-on" fluorescent sensor for the highly selective detection of Al³⁺ ions. rsc.org

Pyrazine derivatives have also been investigated as DNA binders. nih.gov The interaction of small molecules with DNA is a key area of research for understanding the mechanisms of drug action. Studies on 2-chloro-3-hydrazinopyrazine have shown its affinity for DNA, and its cytotoxicity has been evaluated against human cell lines. nih.gov The chlorine substituent in such molecules can influence their physicochemical properties and their binding affinity to biological targets. nih.gov Furthermore, pyrazine derivatives like 2,3-bis(mercaptomethyl)pyrazine have been developed as disulfide-reducing agents for use in chemical biology, demonstrating reactivity superior to standard reagents under biological conditions. rsc.org

Table 3: Pyrazine-Based Scaffolds in Chemical Probes

| Probe Type | Target/Application | Mechanism/Key Feature | Reference(s) |

|---|---|---|---|

| D-A-D Fluorescent Probe | Live Cell Imaging | Intramolecular Charge Transfer (ICT), Membrane Permeable | nih.govfrontiersin.org |

| "Turn-on" Fluorescent Sensor | Al³⁺ Detection | Chelation-Enhanced Fluorescence (CHEF) | rsc.org |

| DNA Binder | DNA | Intercalation/Groove Binding | nih.gov |

Applications in Agrochemical Research (excluding specific product details)

Halogenated heterocyclic compounds, including pyrazine derivatives, are important building blocks in the synthesis of molecules for agrochemical research. agropages.com The presence of halogen atoms, such as chlorine, on the pyrazine ring provides reactive handles for further chemical transformations, allowing for the construction of more complex molecules with potential biological activity. mdpi.comnih.gov